molecular formula C18H24O6 B3065251 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester CAS No. 33617-41-3

3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester

Cat. No.: B3065251
CAS No.: 33617-41-3
M. Wt: 336.4 g/mol
InChI Key: WOXVCUVIXNIOQG-UHFFFAOYSA-N
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Description

3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester is an organic compound with the molecular formula C18H24O6 and a molecular weight of 336.38 g/mol . This compound is characterized by the presence of two tetrahydropyranyl (THP) groups attached to a benzoic acid methyl ester core. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of 3,5-dihydroxybenzoic acid methyl ester with dihydropyran in the presence of an acid catalyst . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The THP groups can be removed under acidic conditions to regenerate the hydroxyl groups.

    Oxidation: The benzoic acid methyl ester core can be oxidized to form corresponding carboxylic acids.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl or H2SO4) are commonly used to remove THP groups.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or neutral conditions.

Major Products Formed

    Hydrolysis: 3,5-Dihydroxybenzoic acid methyl ester.

    Oxidation: 3,5-Dihydroxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester primarily involves its role as a protecting group. The THP groups protect hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the THP groups can be selectively removed under acidic conditions to reveal the free hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxybenzoic acid methyl ester: Lacks the THP protecting groups, making it more reactive.

    3,4-Dihydro-2H-pyran: A precursor used in the synthesis of THP-protected compounds.

    Methyl 3,5-dihydroxybenzoate: Another related compound without THP protection.

Uniqueness

3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester is unique due to its dual THP protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of hydroxyl groups are crucial.

Properties

IUPAC Name

methyl 3,5-bis(oxan-2-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-20-18(19)13-10-14(23-16-6-2-4-8-21-16)12-15(11-13)24-17-7-3-5-9-22-17/h10-12,16-17H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXVCUVIXNIOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2CCCCO2)OC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612177
Record name Methyl 3,5-bis[(oxan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33617-41-3
Record name Methyl 3,5-bis[(tetrahydro-2H-pyran-2-yl)oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33617-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-bis[(oxan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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